2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine
CAS No.:
Cat. No.: VC20464855
Molecular Formula: C9H8F5N
Molecular Weight: 225.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F5N |
|---|---|
| Molecular Weight | 225.16 g/mol |
| IUPAC Name | 2-(3,5-difluorophenyl)-3,3,3-trifluoropropan-1-amine |
| Standard InChI | InChI=1S/C9H8F5N/c10-6-1-5(2-7(11)3-6)8(4-15)9(12,13)14/h1-3,8H,4,15H2 |
| Standard InChI Key | GOLWNJPTKIPGCA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)F)C(CN)C(F)(F)F |
Introduction
Synthesis Methods
The synthesis of 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine involves advanced organic reactions. Below are common approaches:
a) Suzuki–Miyaura Coupling
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This method utilizes palladium-catalyzed cross-coupling reactions between trifluoroalkyl amine precursors and difluorophenyl boronic acids.
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Requires inert conditions (e.g., nitrogen or argon atmosphere) to prevent side reactions.
b) Amine Substitution Reactions
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Starting with trifluoroacetophenone derivatives, amination reactions are used to attach the amine group.
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Reaction temperatures typically range from 0°C to 80°C depending on the reagents used.
c) Direct Fluorination
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Fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) are employed to introduce fluorine atoms onto phenyl and alkyl groups.
Reaction Conditions:
| Parameter | Typical Range |
|---|---|
| Temperature | to |
| Atmosphere | Inert (Nitrogen/Argon) |
| Solvents | DMF, DMSO, or Toluene |
These methods yield high-purity products suitable for research purposes.
a) Enzyme Interaction
2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine has been studied for its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Preliminary findings suggest:
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Inhibition of AChE activity.
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Potential modulation of neurotransmitter levels in neuronal cells.
b) Neuropharmacological Potential
The compound's ability to influence cellular signaling pathways positions it as a candidate for therapeutic applications targeting neurological disorders such as Alzheimer's disease or other conditions involving neurotransmitter imbalances.
a) Medicinal Chemistry
Due to its biological activity and stability:
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It may serve as a lead compound for drug development in neuropharmacology.
b) Synthetic Chemistry
The trifluoroalkyl group enhances reactivity in synthetic pathways:
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Used as a precursor for more complex fluorinated derivatives.
c) Material Science
Fluorinated compounds like this one are often explored for applications in creating hydrophobic or chemically resistant materials.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one | Ketone group instead of amine | |
| 2-(4-Fluorophenyl)-3,3,3-trifluoropropan-1-amine | One less fluorine atom on the phenyl ring |
The unique substitution pattern in 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine significantly influences its reactivity and biological activity compared to these analogs.
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